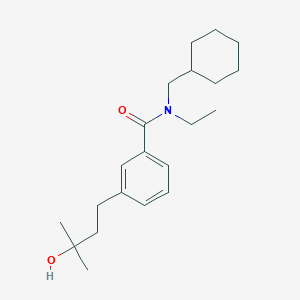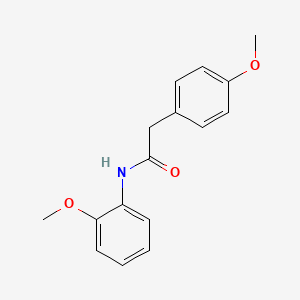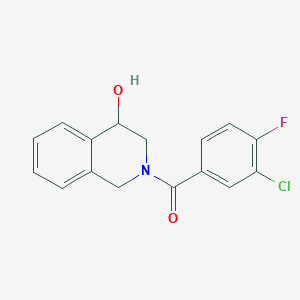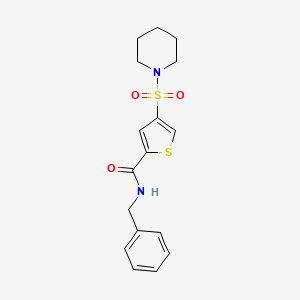
N-(cyclohexylmethyl)-N-ethyl-3-(3-hydroxy-3-methylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of similar benzamide compounds often involves the Bischler-Napieralski reaction, which cyclizes hydroxybutyl benzamides into more complex structures (Browne, Skelton, & White, 1981).
- Other benzamides have been synthesized through direct coupling and subsequent deprotection processes (Lin & Liu, 1985).
Molecular Structure Analysis
- X-ray crystallographic analysis is a common method to determine the molecular structure of benzamide derivatives, as seen in the study of 3,4-dimethoxyphenyl derivatives (Browne, Skelton, & White, 1981).
- Structural analysis of similar compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, involves methods like X-ray diffraction and spectroscopic techniques (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Chemical Reactions and Properties
- Benzamides can undergo various chemical reactions, including cyclization, as demonstrated in the synthesis of pyrroles (Browne, Skelton, & White, 1981).
- The reactivity and selectivity of benzamide derivatives in chemical reactions can be influenced by different substituents and reaction conditions (Constantino & Iley, 2004).
Physical Properties Analysis
- The physical properties of benzamide derivatives, such as solubility, are critical in determining their potential application in various fields. For example, acyclic nucleosides like DHPBU exhibit excellent water solubility, an important factor for pharmaceutical formulations (Lin & Liu, 1985).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of benzamide derivatives can be influenced by their molecular structure. For example, the introduction of certain functional groups can enhance or diminish their reactivity in specific chemical reactions (Constantino & Iley, 2004).
- Additionally, the electronic properties, like HOMO and LUMO energies, are important in understanding the chemical behavior of these compounds (Demir et al., 2015).
Wissenschaftliche Forschungsanwendungen
Rate Acceleration in Polar Solvents
Research by Aggarwal et al. (2002) on the Baylis-Hillman reaction highlights the significant acceleration of reactions between cyclohexenone and benzaldehyde in water and formamide, implicating the dominant role of hydrogen bonding over hydrophobic effects. This study suggests potential applications of similar compounds in catalyzing organic reactions under environmentally friendly conditions (Aggarwal, Dean, Mereu, & Williams, 2002).
Bischler-Napieralski Reaction
Browne, Skelton, and White (1981) explored the Bischler-Napieralski reaction to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles from N-(4-aryl-4-hydroxybutyl)benzamides. This research demonstrates the synthetic utility of benzamide derivatives in creating complex heterocyclic structures, which are prevalent in many pharmaceuticals (Browne, Skelton, & White, 1981).
Synthesis of Cyclic Dipeptidyl Ureas
Sañudo, Marcaccini, Basurto, and Torroba (2006) reported the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. This study presents an innovative approach to creating pseudopeptidic triazines, highlighting the versatility of benzamide derivatives in synthesizing novel bioactive compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Designing Single-Molecule Magnets
Costes, Vendier, and Wernsdorfer (2010) discussed the use of benzamide derivatives in coordinating with copper ions to yield metalloligands. These metalloligands, in turn, react with lanthanide salts to produce tetranuclear complexes, demonstrating potential applications in creating single-molecule magnets and advancing materials science (Costes, Vendier, & Wernsdorfer, 2010).
Copper-Catalyzed Amidation of Alkanes
Tran, Li, Driess, and Hartwig (2014) explored the copper-catalyzed amidation and imidation of unactivated alkanes, demonstrating a rare reaction pathway. This research underlines the potential of benzamide derivatives in developing novel catalytic reactions for the functionalization of alkanes, which could have significant implications in synthetic chemistry (Tran, Li, Driess, & Hartwig, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-N-ethyl-3-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2/c1-4-22(16-18-9-6-5-7-10-18)20(23)19-12-8-11-17(15-19)13-14-21(2,3)24/h8,11-12,15,18,24H,4-7,9-10,13-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLZBZPHFHNSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCC1)C(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-N-ethyl-3-(3-hydroxy-3-methylbutyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)
![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)


![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)
![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)
![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)
![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B5513867.png)